molecular formula C18H15N3NaO3S B147742 Tropaeolin OO CAS No. 554-73-4

Tropaeolin OO

Cat. No.: B147742
CAS No.: 554-73-4
M. Wt: 376.4 g/mol
InChI Key: CZTPLDCJJBVNOC-UHFFFAOYSA-N
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Description

Tropaeolin OO, also known as Acid Orange 5, is an azo dye with the chemical formula C₁₈H₁₄N₃NaO₃S. It is commonly used as a pH indicator and a dye for wool. The compound is characterized by its ability to change color based on the pH of the solution it is in, making it useful in various analytical applications .

Mechanism of Action

Target of Action

Tropaeolin OO, an azo dye, primarily targets Pd (II) ions . These ions are metals with similar properties to palladium and platinum, which are often found in waste solutions from various industries .

Mode of Action

This compound interacts with its target, Pd (II) ions, through the formation of a metalorganic complex . This complex formation is a result of the interaction between the Pd (II) ions and the azo-dye this compound . The process of this complex formation has been studied using UV-Vis spectrophotometry under different conditions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the detection and determination of Pd (II) ions . The formation of the metalorganic complex between Pd and this compound allows for distinguishing Pd (II) ions from both platinum complexes, i.e., Pt (II), Pt (IV) .

Pharmacokinetics

Its molecular weight is known to be375.38 , which may influence its bioavailability.

Result of Action

The result of this compound’s action is the selective determination of Pd (II) ions . The formed metalorganic complex allows the determination of palladium even in the presence of other cations (Na, K, Mg, Zn, Co, Ni, Al) and changed concentrations of Pt (IV) ions . This method is characterized by high selectivity towards palladium ions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the process of metalorganic complex formation and Pd (II) ions determination were studied under different conditions: solvents (water and B-R buffer), pH (2.09–6.09), temperature (20–60 °C), anions and cations concentrations . Moreover, the proposed method can be applied to solutions containing both chloride and chlorate ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tropaeolin OO is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of sulfanilic acid, which is then coupled with diphenylamine to form the final product. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the proper formation of the azo bond .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain product consistency and quality. The final product is then purified and dried for commercial use .

Chemical Reactions Analysis

Types of Reactions: Tropaeolin OO undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: this compound can be reduced to its corresponding amines, which can further participate in other chemical reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tropaeolin OO has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: Tropaeolin OO is unique due to its specific pH range and color change properties, making it particularly useful in certain analytical applications where other indicators may not be suitable. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds .

Properties

CAS No.

554-73-4

Molecular Formula

C18H15N3NaO3S

Molecular Weight

376.4 g/mol

IUPAC Name

sodium;4-[(4-anilinophenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14;/h1-13,19H,(H,22,23,24);

InChI Key

CZTPLDCJJBVNOC-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]

SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O.[Na]

554-73-4

Pictograms

Irritant

Related CAS

17040-79-8 (Parent)

Synonyms

4-((4-(phenylamino)phenyl)azo)benzenesulfonic acid monosodium salt
p-((p-anilinophenyl)azo)benzenesulfonic acid sodium salt
tropaeolin IV OO
tropaeolin OO
tropaeolin OO, monosodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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